2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride
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Description
Synthesis Analysis
While there’s no direct information on the synthesis of “2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride”, a related compound, “2-aminoethanesulfonyl azide hydrochloride”, can be prepared through oxidative halogenation of 2-aminoethanethiol or bis-(2-aminoethyl)-disulphide, both in acid addition salt form, to give 2-aminoethanesulphonyl halogenide acid addition salt. This is then reacted with the corresponding nucleophilic azide in a polar solvent .
Scientific Research Applications
Catalysis and Synthesis
- Lanthanide(III) Trifluoromethanesulfonates in Aminolysis : Lanthanide(III) trifluoromethanesulfonates, such as Yb(OTf)3, Nd(OTf)3, and Gd(OTf)3, are found to be extraordinarily effective catalysts for the aminolysis of 1,2-epoxides, leading to the synthesis of β-amino alcohols with high regioselectivity and stereoselectivity (Chini et al., 1994).
- Asymmetric Synthesis Using tert-Butanesulfinyl Aldimines and Ketimines : tert-Butanesulfinyl aldimines and ketimines serve as precursors in the synthesis of protected 1,2-amino alcohols, demonstrating high yields and diastereoselectivities. This work outlines protocols for organometallic reagents' addition to N-sulfinyl aldimines and ketimines, leading to significant synthetic transformations (Tang, Volkman, & Ellman, 2001).
Chemical Reactivity and Applications
- Polymerizations Initiated by Superacids : Ionic trifluoromethanesulfonates demonstrate strong solvation capabilities with their conjugate acid, influencing the polymerization processes and providing insights into the creation of covalent triflates under specific conditions (Souverain et al., 1980).
- Scandium Trifluoromethanesulfonate as a Lewis Acid Catalyst : Scandium trifluoromethanesulfonate is highlighted for its high catalytic activity in acylations and esterifications, facilitating reactions of sterically hindered alcohols and selective macrolactonization of omega-hydroxy carboxylic acids, underscoring its utility in complex synthetic processes (Ishihara et al., 1996).
Novel Synthetic Approaches
- Trifluoromethylation and Derivatization : The use of sodium trifluoromethanesulfinate and trifluoromethanesulfonyl chloride for trifluoromethylation and other derivatizations showcases the versatility of these reagents in introducing trifluoromethyl groups across a variety of substrates, significantly expanding the toolkit for synthetic chemistry (Guyon, Chachignon, & Cahard, 2017).
Analytical and Material Science Applications
- Sulfonated Thin-Film Composite Membranes : Novel sulfonated aromatic diamine monomers were synthesized and used in the creation of thin-film composite nanofiltration membranes, which demonstrated improved water flux and dye rejection capabilities, highlighting the material science applications of sulfonated compounds (Liu et al., 2012).
properties
IUPAC Name |
2-(2,2,2-trifluoroethylsulfinyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NOS.ClH/c5-4(6,7)3-10(9)2-1-8;/h1-3,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLPIERUEIONHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)CC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride | |
CAS RN |
1955498-37-9 |
Source
|
Record name | 2-(2-aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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